2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)
CAS No.:
Cat. No.: VC16805908
Molecular Formula: C46H40N2O2
Molecular Weight: 652.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H40N2O2 |
|---|---|
| Molecular Weight | 652.8 g/mol |
| IUPAC Name | 7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |
| Standard InChI | InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3 |
| Standard InChI Key | FLNAZOHZCASGKA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central 1,1'-binaphthyl group, a well-known chiral scaffold in asymmetric synthesis, linked to two 7-tert-butylquinolin-8-ol units at the 2-positions. The binaphthyl core introduces axial chirality, while the quinoline moieties provide coordination sites via their nitrogen and hydroxyl groups. The tert-butyl substituents at the 7-position of each quinoline enhance steric bulk, potentially influencing stereoselectivity in catalytic applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |
| Molecular Formula | |
| Molecular Weight | 652.8 g/mol |
| Canonical SMILES | CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8)C(C)(C)C)O)O |
| InChI Key | FLNAZOHZCASGKA-UHFFFAOYSA-N |
Synthesis and Mechanistic Pathways
Hypothesized Synthesis Route
Although explicit synthetic details for 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-ol) are unavailable, its structure suggests a multi-step approach:
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Quinoline Precursor Preparation: 7-tert-butylquinolin-8-ol could be synthesized via the Skraup reaction, substituting the aromatic ring with a tert-butyl group.
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Binaphthyl Coupling: A Ullmann or Suzuki-Miyaura coupling might link the quinoline units to the binaphthyl core, leveraging halogenated intermediates.
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Functionalization: Post-coupling oxidation or hydroxylation steps could finalize the quinolin-8-ol groups.
Challenges in Synthesis
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Steric Hindrance: The tert-butyl groups and binaphthyl framework may impede reaction kinetics, necessitating high-temperature conditions or specialized catalysts.
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Chiral Resolution: Isolating enantiopure forms would require chiral chromatography or asymmetric synthesis techniques, increasing complexity.
Applications in Coordination Chemistry and Materials Science
Ligand Design in Metal Complexation
The compound’s quinolin-8-ol groups act as bidentate ligands, coordinating metals via the nitrogen and oxygen atoms. This capability is exemplified in similar systems where such ligands facilitate the formation of stable metal-organic frameworks (MOFs) or catalysts. For instance, copper complexes of binaphthyl-quinoline hybrids have shown promise in oxidation reactions.
| Metal Ion | Coordination Geometry | Application Example |
|---|---|---|
| Cu(II) | Square planar | Asymmetric oxidation catalysts |
| Fe(III) | Octahedral | Polymerization initiators |
Role in Polymer Synthesis
Binaphthyl derivatives are increasingly employed in controlled polymerizations. The hydroxyl groups in 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-ol) could initiate ring-opening polymerizations of lactones or carbonates, analogous to phosphate-based organocatalysts .
| Supplier | Purity | Packaging | Storage Recommendations |
|---|---|---|---|
| BOC Sciences | >95% | 100 mg | -20°C, inert atmosphere |
| Alfa Chemistry | >90% | 500 mg | Room temperature |
Future Research Directions
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Catalytic Asymmetric Synthesis: Investigating the compound’s efficacy in enantioselective C–C bond formations.
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Photophysical Studies: Characterizing luminescent properties for OLED or sensor applications.
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Thermal Stability Analysis: Assessing decomposition pathways for high-temperature processes.
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